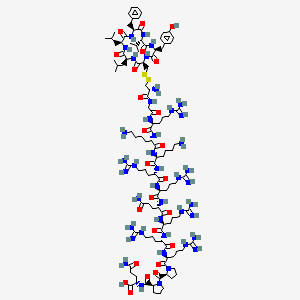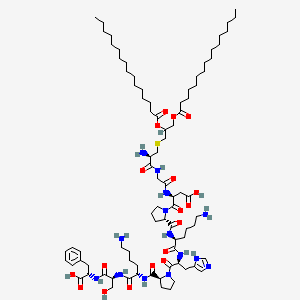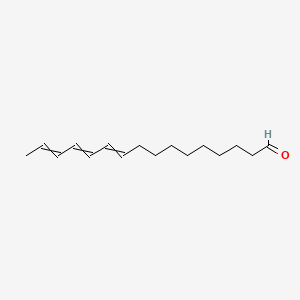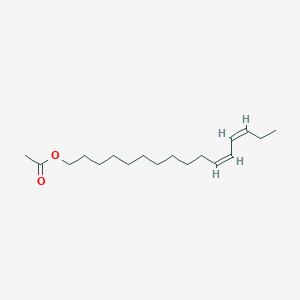
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride (AFIPH) is a 2-amino-3-indole-propionic acid derivative, which has been widely used in scientific research and laboratory experiments. AFIPH is a white crystalline solid with a molecular weight of 246.7 g/mol and a melting point of 87-90°C. It is soluble in water and ethanol, and insoluble in ether and benzene. AFIPH is a useful reagent in the synthesis of various compounds, such as peptide derivatives, and has been used in various biochemical and physiological experiments.
Mecanismo De Acción
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used as a reagent in the synthesis of peptide derivatives, which are molecules that contain both an amino acid and a carboxylic acid. The peptide derivatives formed from 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride are thought to interact with proteins and enzymes in the body, which can affect their structure and function.
Biochemical and Physiological Effects
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used to study the structure of proteins and enzymes, and to study the interactions between proteins and other molecules. It has also been used to study the biochemical and physiological effects of various compounds on cells. For example, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used to study the effects of various compounds on cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride in laboratory experiments is that it is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic and can be used in a wide range of laboratory experiments. The main limitation of using 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride in laboratory experiments is that it is not very soluble in water, and it is not very stable in the presence of light.
Direcciones Futuras
For the use of 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could include the synthesis of more complex peptide derivatives, such as peptide-based drugs, and the study of the effects of peptide derivatives on the structure and function of proteins and enzymes. Additionally, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on cell proliferation and apoptosis. Furthermore, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on the immune system, and to study the effects of various compounds on the metabolism of cells. Finally, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on the development and differentiation of cells.
Métodos De Síntesis
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride can be synthesized in a three-step reaction from 5-fluoro-1H-indole-3-carboxylic acid. The first step involves reacting 5-fluoro-1H-indole-3-carboxylic acid with chloroacetic acid in the presence of a base, such as potassium hydroxide, to form 5-fluoro-1H-indole-3-carboxychloride. The second step involves reacting 5-fluoro-1H-indole-3-carboxychloride with an amine, such as ethylenediamine, in the presence of a base, such as sodium hydroxide, to form 2-amino-3-indole-propionic acid. The third step involves reacting 2-amino-3-indole-propionic acid with hydrochloric acid to form 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride.
Aplicaciones Científicas De Investigación
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been widely used in scientific research and laboratory experiments. It is used as a reagent in the synthesis of various compounds, such as peptide derivatives, and has been used in various biochemical and physiological experiments. 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has also been used to study the structure of proteins and enzymes and to study the interactions between proteins and other molecules.
Propiedades
IUPAC Name |
2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;/h1-2,4-5,9,14H,3,13H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJTXSFOVAVAKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)








